Cas no 2178338-88-8 (1-[4-(3,5-dimethoxybenzoyl)-3-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]prop-2-en-1-one)

1-[4-(3,5-dimethoxybenzoyl)-3-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]prop-2-en-1-one is a synthetic organic compound with a complex structure. This compound exhibits significant chemical properties, including its ability to form stable bonds with various organic molecules. Its unique structure and properties make it a valuable research tool in organic synthesis and medicinal chemistry.
1-[4-(3,5-dimethoxybenzoyl)-3-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]prop-2-en-1-one structure
2178338-88-8 structure
商品名:1-[4-(3,5-dimethoxybenzoyl)-3-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]prop-2-en-1-one
CAS番号:2178338-88-8
MF:C20H24N4O4
メガワット:384.428964614868
CID:5854071
PubChem ID:132349379

1-[4-(3,5-dimethoxybenzoyl)-3-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]prop-2-en-1-one 化学的及び物理的性質

名前と識別子

    • AKOS034072552
    • 2178338-88-8
    • EN300-26605664
    • 1-[4-(3,5-dimethoxybenzoyl)-3-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]prop-2-en-1-one
    • インチ: 1S/C20H24N4O4/c1-5-18(25)23-8-9-24(17(13-23)19-21-6-7-22(19)2)20(26)14-10-15(27-3)12-16(11-14)28-4/h5-7,10-12,17H,1,8-9,13H2,2-4H3
    • InChIKey: FOJYAYQDIBLOAU-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1C=C(C=C(C=1)OC)OC)N1CCN(C(C=C)=O)CC1C1=NC=CN1C

計算された属性

  • せいみつぶんしりょう: 384.17975526g/mol
  • どういたいしつりょう: 384.17975526g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 28
  • 回転可能化学結合数: 5
  • 複雑さ: 575
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.8
  • トポロジー分子極性表面積: 76.9Ų

1-[4-(3,5-dimethoxybenzoyl)-3-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]prop-2-en-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26605664-1.0g
1-[4-(3,5-dimethoxybenzoyl)-3-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]prop-2-en-1-one
2178338-88-8 95.0%
1.0g
$0.0 2025-03-20

1-[4-(3,5-dimethoxybenzoyl)-3-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]prop-2-en-1-one 関連文献

1-[4-(3,5-dimethoxybenzoyl)-3-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]prop-2-en-1-oneに関する追加情報

Introduction to 1-[4-(3,5-dimethoxybenzoyl)-3-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]prop-2-en-1-one (CAS No. 2178338-88-8)

The compound 1-[4-(3,5-dimethoxybenzoyl)-3-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]prop-2-en-1-one, identified by its CAS number 2178338-88-8, represents a significant advancement in the field of medicinal chemistry. This molecule, characterized by its intricate structural framework, has garnered attention for its potential applications in therapeutic research. The presence of functional groups such as 3,5-dimethoxybenzoyl, piperazine, and 1-methylimidazole underscores its complexity and versatility, making it a subject of considerable interest among researchers.

Recent studies have highlighted the importance of piperazine derivatives in the development of novel pharmaceutical agents. Piperazine scaffolds are known for their ability to modulate a wide range of biological targets, including enzymes and receptors involved in neurotransmitter systems. The incorporation of a 1-methylimidazole moiety further enhances the pharmacological profile of this compound, potentially contributing to its binding affinity and selectivity. These structural features make it a promising candidate for further exploration in drug discovery.

The 3,5-dimethoxybenzoyl group adds another layer of complexity to the molecule, influencing its electronic properties and interactions with biological targets. This particular substitution pattern has been associated with enhanced solubility and metabolic stability, which are critical factors in the design of orally active drugs. The combination of these features suggests that 1-[4-(3,5-dimethoxybenzoyl)-3-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]prop-2-en-1-one may exhibit unique pharmacokinetic properties that could be advantageous in therapeutic applications.

In the context of contemporary research, this compound has been investigated for its potential role in modulating central nervous system (CNS) activity. The piperazine and imidazole moieties are particularly relevant in this context, as they have been shown to interact with various neurotransmitter receptors. For instance, piperazine derivatives have been explored for their effects on serotonin and dopamine receptors, which are implicated in conditions such as depression, anxiety, and neurodegenerative disorders. The presence of the 3,5-dimethoxybenzoyl group may further refine these interactions, leading to more targeted therapeutic effects.

Moreover, the structural motif of this compound aligns with emerging trends in medicinal chemistry that emphasize multivalency and heterocyclic frameworks. Multivalent interactions can enhance binding affinity and specificity, while heterocyclic compounds often exhibit favorable pharmacological properties due to their ability to mimic natural biomolecules. The combination of these features makes 1-[4-(3,5-dimethoxybenzoyl)-3-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]prop-2-en-1-one a compelling candidate for further investigation.

Recent computational studies have also shed light on the potential binding modes of this compound at various biological targets. Molecular docking simulations suggest that it may interact with proteins involved in inflammation and pain signaling pathways. These pathways are increasingly recognized as key targets for the treatment of chronic diseases such as arthritis and neuropathic pain. The ability of this compound to modulate these pathways could open up new avenues for therapeutic intervention.

Additionally, the compound's structural similarity to known bioactive molecules has prompted researchers to explore its potential as a scaffold for structure-based drug design. By leveraging computational tools and high-throughput screening techniques, scientists can rapidly assess the efficacy and safety of derivatives derived from this core structure. This approach has been instrumental in accelerating the discovery of novel therapeutics in recent years.

The synthesis and characterization of 1-[4-(3,5-dimethoxybenzoyl)-3-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]prop-2-en-1-one have also contributed to advancements in synthetic methodologies. The development of efficient synthetic routes allows for scalable production and modifications to the molecular framework. These advancements are crucial for translating laboratory discoveries into viable clinical candidates.

In conclusion, 2178338 CAS NO 2178338 88 8 represents a promising entity in medicinal chemistry with significant potential for therapeutic applications. Its unique structural features, combined with recent findings from computational and experimental studies, position it as a valuable asset in ongoing drug discovery efforts. Further research is warranted to fully elucidate its pharmacological profile and explore its potential as a lead compound for novel therapeutics.

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